molecular formula C9H5Cl2N3OS B8778102 3,6-dichloro-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide

3,6-dichloro-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide

Cat. No. B8778102
M. Wt: 274.13 g/mol
InChI Key: QICKMVKPZFJCAT-UHFFFAOYSA-N
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Patent
US08765789B2

Procedure details

To a solution (400 ml) of 14.1 g (73.0 mmol) of 3,6-dichloro-2-pyridinecarboxylic acid in chloroform were successively added 9.00 g (89.9 mmol) of aminothiazole, 12.1 g (89.7 mmol) of N-hydroxybenzotriazole hydrate and 19.0 g (99.2 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride followed by stirring at room temperature for 24 hours. After the reaction solution was concentrated, ethyl acetate was added to the residue followed by washing with 0.2N aqueous solution of hydrochloric acid, water and saturated aqueous solution of sodium hydrogen carbonate. After drying and concentrating, the resulting residue was crystallized from a mixed solvent of hexane and ethyl acetate (5:1) to give 12.8 g (yield: 64%) of 3,6-dichloro-N-(thiazole-2-yl)-2-pyridine carboxamide as a white solid.
[Compound]
Name
solution
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
12.1 g
Type
reactant
Reaction Step Four
Quantity
19 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:9]([OH:11])=O)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[CH:12]1[N:16]=[C:15]([NH2:17])[S:14][CH:13]=1.O.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC>C(Cl)(Cl)Cl>[Cl:1][C:2]1[C:3]([C:9]([NH:17][C:15]2[S:14][CH:13]=[CH:12][N:16]=2)=[O:11])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
solution
Quantity
400 mL
Type
reactant
Smiles
Step Two
Name
Quantity
14.1 g
Type
reactant
Smiles
ClC=1C(=NC(=CC1)Cl)C(=O)O
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
C1=CSC(=N1)N
Step Four
Name
Quantity
12.1 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Five
Name
Quantity
19 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction solution was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
WASH
Type
WASH
Details
by washing with 0.2N aqueous solution of hydrochloric acid, water and saturated aqueous solution of sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
CUSTOM
Type
CUSTOM
Details
the resulting residue was crystallized from a mixed solvent of hexane and ethyl acetate (5:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C(=NC(=CC1)Cl)C(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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